molecular formula C11H11BrN2O B13912057 7-(bromomethyl)-3-ethyl-1H-1,6-naphthyridin-2-one

7-(bromomethyl)-3-ethyl-1H-1,6-naphthyridin-2-one

Cat. No.: B13912057
M. Wt: 267.12 g/mol
InChI Key: YYCWMOLAGYDLOC-UHFFFAOYSA-N
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Description

7-(Bromomethyl)-3-ethyl-1H-1,6-naphthyridin-2-one is a synthetic organic compound belonging to the naphthyridine family. This compound is characterized by the presence of a bromomethyl group at the 7th position and an ethyl group at the 3rd position on the naphthyridine ring. The compound’s unique structure makes it a valuable subject of study in various scientific fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(bromomethyl)-3-ethyl-1H-1,6-naphthyridin-2-one typically involves the bromination of a precursor naphthyridine compound. One common method includes the reaction of 3-ethyl-1H-1,6-naphthyridin-2-one with bromomethylating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 7-(Bromomethyl)-3-ethyl-1H-1,6-naphthyridin-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding naphthyridine derivatives with different functional groups.

    Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

  • Substitution reactions yield various substituted naphthyridine derivatives.
  • Oxidation reactions produce naphthyridine ketones or carboxylic acids.
  • Reduction reactions result in the formation of methyl-substituted naphthyridines.

Scientific Research Applications

7-(Bromomethyl)-3-ethyl-1H-1,6-naphthyridin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(bromomethyl)-3-ethyl-1H-1,6-naphthyridin-2-one involves its ability to alkylate DNA. The bromomethyl group reacts with nucleophilic sites on DNA bases, leading to the formation of covalent bonds and crosslinks. This interaction can disrupt DNA replication and transcription, ultimately leading to cell death. The compound’s ability to intercalate between DNA bases further enhances its cytotoxic effects .

Comparison with Similar Compounds

Uniqueness: 7-(Bromomethyl)-3-ethyl-1H-1,6-naphthyridin-2-one stands out due to its specific substitution pattern on the naphthyridine ring, which imparts unique electronic and steric properties. These characteristics make it a versatile compound for various applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C11H11BrN2O

Molecular Weight

267.12 g/mol

IUPAC Name

7-(bromomethyl)-3-ethyl-1H-1,6-naphthyridin-2-one

InChI

InChI=1S/C11H11BrN2O/c1-2-7-3-8-6-13-9(5-12)4-10(8)14-11(7)15/h3-4,6H,2,5H2,1H3,(H,14,15)

InChI Key

YYCWMOLAGYDLOC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C(N=C2)CBr)NC1=O

Origin of Product

United States

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